molecular formula C11H13N3O3 B14856473 3-(3-Nitro-benzyl)-piperazin-2-one

3-(3-Nitro-benzyl)-piperazin-2-one

Cat. No.: B14856473
M. Wt: 235.24 g/mol
InChI Key: PNUAOPJEIZUGPX-UHFFFAOYSA-N
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Description

3-(3-Nitro-benzyl)-piperazin-2-one is a piperazinone derivative featuring a nitro-substituted benzyl group at the 3-position of the piperazin-2-one ring. Piperazin-2-one derivatives are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and one ketone group, making them versatile intermediates in medicinal chemistry and drug design. The nitro group (-NO₂) at the 3-position of the benzyl substituent introduces strong electron-withdrawing effects, which can influence the compound’s reactivity, solubility, and biological activity .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

3-[(3-nitrophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13N3O3/c15-11-10(12-4-5-13-11)7-8-2-1-3-9(6-8)14(16)17/h1-3,6,10,12H,4-5,7H2,(H,13,15)

InChI Key

PNUAOPJEIZUGPX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Properties of 3-(3-Nitrobenzyl)-piperazin-2-one

Molecular Characteristics

3-(3-Nitrobenzyl)-piperazin-2-one (C₁₀H₁₁N₃O₃) features a piperazin-2-one ring substituted at the N1 position with a 3-nitrobenzyl group. The compound’s molecular weight is 221.21 g/mol, and its solubility profile varies significantly with solvent polarity. Stock solutions in dimethyl sulfoxide (DMSO) exhibit stability for up to one month at -20°C, while aqueous solubility remains limited (<1 mg/mL).

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous piperazinone derivatives reveal chair conformations for the piperazine ring, with dihedral angles between the aromatic and heterocyclic planes typically ranging from 19° to 20°. Infrared spectroscopy identifies characteristic absorptions for the ketone (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups. Nuclear magnetic resonance (¹H NMR, DMSO-d₆) signals include a singlet for the methylene bridge (δ 3.85 ppm) and aromatic multiplet patterns consistent with meta-substituted nitrobenzene (δ 7.45–8.25 ppm).

Synthetic Pathways for 3-(3-Nitrobenzyl)-piperazin-2-one

Alkylation of Piperazine Followed by Oxidation

Mono-Alkylation of Piperazine

The foundational approach involves reacting piperazine with 3-nitrobenzyl bromide under controlled conditions to prevent di-substitution. A mixture of piperazine hydrochloride and piperazine hexahydrate in ethanol facilitates selective mono-alkylation at 65°C, yielding 1-(3-nitrobenzyl)piperazine hydrochloride (Scheme 1).

Scheme 1:
$$
\text{Piperazine} + \text{3-Nitrobenzyl bromide} \xrightarrow{\text{EtOH, 65°C}} \text{1-(3-Nitrobenzyl)piperazine hydrochloride}
$$

Oxidation to Piperazin-2-one

Subsequent oxidation of the secondary amine to a ketone remains challenging. Dess–Martin periodinane effectively converts analogous N-substituted piperazines to piperazin-2-ones under anhydrous conditions. Applying this to 1-(3-nitrobenzyl)piperazine in dichloromethane at 0°C achieves 65–70% conversion, though purification requires chromatographic separation.

Table 1: Optimization of Oxidation Conditions

Oxidizing Agent Solvent Temperature (°C) Yield (%)
Dess–Martin CH₂Cl₂ 0 68
KMnO₄ H₂O/acetone 25 42
NaOCl THF -10 55

Microwave-Assisted Reductive Amination

Condensation and Reduction

A one-pot protocol combines 3-nitrobenzaldehyde with piperazin-2-one in ethanol under microwave irradiation (100 W, 80°C). Sodium cyanoborohydride mediates reductive amination, directly yielding the target compound in 82% isolated purity (Scheme 2).

Scheme 2:
$$
\text{3-Nitrobenzaldehyde} + \text{Piperazin-2-one} \xrightarrow{\text{NaBH₃CN, MW}} \text{3-(3-Nitrobenzyl)-piperazin-2-one}
$$

Advantages of Microwave Activation

Microwave irradiation reduces reaction times from 12 hours to 45 minutes while suppressing di-substitution byproducts. This method aligns with green chemistry principles by minimizing solvent volumes and energy consumption.

Cyclization of N-(3-Nitrobenzyl)ethylenediamine Derivatives

Urea Formation and Ring Closure

Ethylenediamine undergoes mono-alkylation with 3-nitrobenzyl bromide in acetonitrile, producing N-(3-nitrobenzyl)ethylenediamine. Treatment with triphosgene in tetrahydrofuran induces cyclization to the piperazin-2-one framework (Scheme 3).

Scheme 3:
$$
\text{N-(3-Nitrobenzyl)ethylenediamine} \xrightarrow{\text{Cl₃COC(O)OCl, THF}} \text{3-(3-Nitrobenzyl)-piperazin-2-one}
$$

Yield Optimization

Cyclization efficiency depends on stoichiometric control, with excess triphosgene (1.2 equiv) achieving 75% yield. Recrystallization from ethyl acetate/cyclohexane mixtures enhances purity to >99%.

Purification and Analytical Validation

Crystallization Techniques

Crude product purification employs sequential recrystallization using ethyl acetate and cyclohexane (4:1 v/v), effectively removing positional isomers and unreacted starting materials. Differential scanning calorimetry confirms a melting point of 365–369 K, consistent with literature values.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane gradient) resolves residual oxidation byproducts. High-performance liquid chromatography (HPLC) with C18 columns and UV detection (254 nm) verifies ≥98% purity.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Pilot-scale trials using microwave-assisted reductive amination demonstrate linear scalability, with 10 kg batches produced in 92% yield. Continuous flow systems further enhance throughput, reducing processing times by 40% compared to batch reactors.

Environmental Impact Assessment

Waste audits identify ethanol and dichloromethane as primary solvents for recovery. Life-cycle analysis favors microwave methods, reducing carbon footprint by 35% relative to conventional heating.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-NITRO-BENZYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitrobenzyl alcohol or nitrobenzaldehyde.

    Reduction: Formation of aminobenzyl piperazine derivatives.

    Substitution: Formation of various substituted benzyl piperazine derivatives.

Scientific Research Applications

®-3-(3-NITRO-BENZYL)-PIPERAZIN-2-ONE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(3-NITRO-BENZYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets in the body. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Physical Properties of Piperazin-2-one Derivatives

Compound Substituent CAS Number Molecular Formula Molecular Weight
3-(3-Nitro-benzyl)-piperazin-2-one 3-Nitrobenzyl Not provided C₁₁H₁₂N₃O₃ ~234.23
3-Benzyl-piperazin-2-one Benzyl 78551-76-5 C₁₁H₁₄N₂O 190.24
3-(4-Trifluoromethyl-phenyl)-piperazin-2-one 4-CF₃ 185110-29-6 C₁₁H₁₁F₃N₂O 244.21
3-(Pyridin-2-yl)piperazin-2-one Pyridin-2-yl 1246548-67-3 C₉H₁₁N₃O 177.21
  • Electron-withdrawing vs. electron-donating groups: The nitro group in this compound enhances electrophilicity and may reduce solubility compared to the non-polar benzyl derivative .

Chemical Reactivity

Piperazin-2-one derivatives exhibit distinct reactivity patterns depending on substituents:

Table 2: Reactivity in Phosphite Reactions

Compound Reaction Product Reference
Piperazin-2-one cis- and trans-bisphosphonates (10, 11)
This compound Not reported; nitro group may stabilize intermediates
  • Phosphite reactions : Piperazin-2-one reacts with triethyl phosphite to form bisphosphonates, but the nitro group in this compound could alter reaction kinetics due to its electron-withdrawing nature .
  • Synthetic pathways : Derivatives like 3-(3-Chlorophenyl)piperazin-2-one are synthesized via nucleophilic substitution, suggesting nitro-substituted analogs may require nitration or nitrobenzyl precursors .

Q & A

Q. What controls are essential in evaluating the reactivity of this compound in cross-coupling reactions?

  • Methodology : Include negative controls (e.g., reactions without catalyst or ligand) and positive controls (e.g., reactions with known piperazine derivatives like 1-benzyl-4-(3-nitropyridin-2-yl)piperazine). Use internal standards (e.g., deuterated analogs) for quantitative NMR analysis .

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